molecular formula C22H31ClN2O6S B11124564 1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester

1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B11124564
M. Wt: 487.0 g/mol
InChI Key: ZCTJQLGMQUVEFV-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine backbone with multiple functional groups, including a chloro-ethoxy-benzenesulfonyl moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the benzenesulfonyl group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Chlorination and ethoxylation: The aromatic ring is chlorinated and ethoxylated using appropriate reagents and conditions.

    Coupling reactions: The various fragments are coupled together using coupling agents like EDCI or DCC to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The chloro-ethoxy-benzenesulfonyl moiety may play a key role in binding to these targets, while the piperidine backbone provides structural stability. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester include other piperidine derivatives with sulfonyl or ester functional groups. These compounds may share similar chemical properties but differ in their specific substituents, leading to variations in reactivity and applications. Examples of similar compounds include:

  • 1-[1-(3-Chloro-4-methoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester
  • 1-[1-(3-Bromo-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester

Properties

Molecular Formula

C22H31ClN2O6S

Molecular Weight

487.0 g/mol

IUPAC Name

ethyl 1-[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H31ClN2O6S/c1-3-30-20-8-7-18(14-19(20)23)32(28,29)25-11-5-6-17(15-25)21(26)24-12-9-16(10-13-24)22(27)31-4-2/h7-8,14,16-17H,3-6,9-13,15H2,1-2H3

InChI Key

ZCTJQLGMQUVEFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)C(=O)OCC)Cl

Origin of Product

United States

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